

4-Bromo-2-chloro-3-iodopyridine CAS number

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-3-iodopyridine

Cat. No.: B1519505

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An In-Depth Technical Guide to **4-Bromo-2-chloro-3-iodopyridine** (CAS: 916203-52-6)

Introduction

4-Bromo-2-chloro-3-iodopyridine is a tri-halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and material science.[1] Its pyridine core is a common scaffold in pharmacologically active molecules, and the presence of three distinct halogen atoms (I, Br, Cl) at specific positions provides a versatile platform for sequential and site-selective functionalization.[2] The differential reactivity of the carbon-halogen bonds under conditions such as palladium-catalyzed cross-coupling makes this molecule an exceptionally valuable building block for constructing complex, multi-substituted molecular architectures.[3][4] This guide provides a comprehensive overview of its properties, a scientifically-grounded synthesis strategy, a detailed protocol for its selective functionalization, and essential safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

4-Bromo-2-chloro-3-iodopyridine is a solid at room temperature with a molecular weight of 318.34 g/mol .[5][6] Its structural and chemical identifiers are crucial for accurate sourcing and experimental design.

Property	Value	Source
CAS Number	916203-52-6	[5][6]
Molecular Formula	C ₅ H ₂ BrClIN	[5][6]
Molecular Weight	318.34 g/mol	[5][6]
IUPAC Name	4-bromo-2-chloro-3-iodopyridine	[7]
Canonical SMILES	<chem>C1=CN=C(C(=C1Br)I)Cl</chem>	[7]
Appearance	Solid	[5]
Purity	Typically ≥98%	[5]

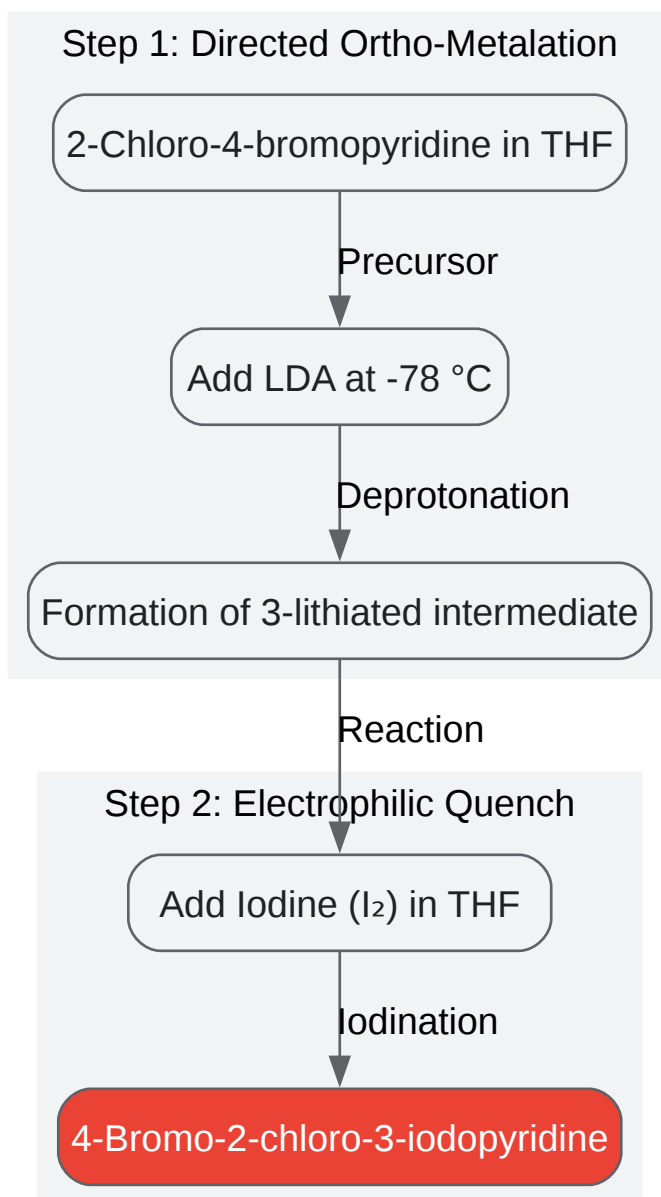
Proposed Synthesis Pathway

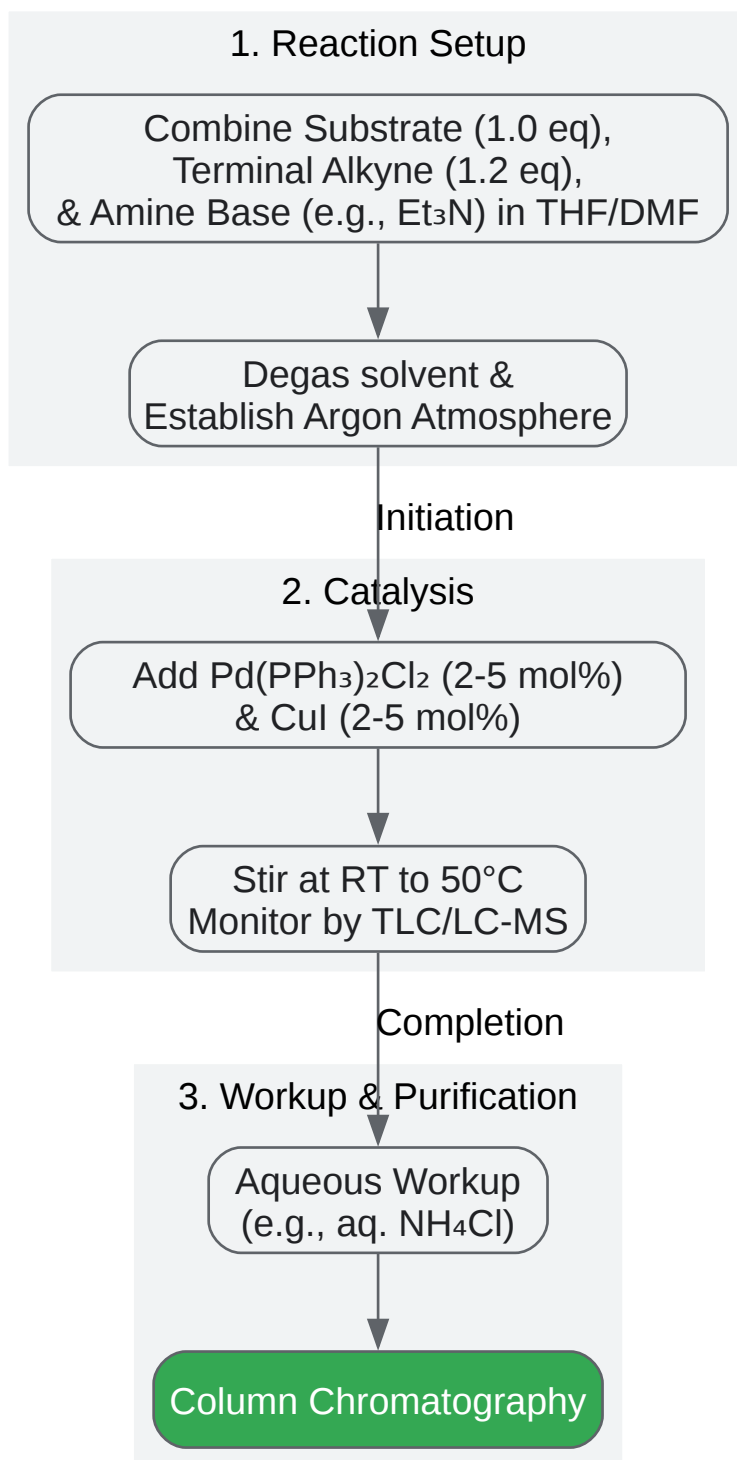
While multiple routes to polysubstituted pyridines exist, a robust and logical approach to **4-bromo-2-chloro-3-iodopyridine** can be conceptualized from readily available precursors, such as 2-chloro-4-bromopyridine. The strategy involves a directed ortho-metalation followed by iodination. This methodology is analogous to established procedures for synthesizing other highly substituted halopyridines.[8][9]

Rationale of the Synthetic Approach

The synthesis hinges on the ability to selectively deprotonate the C3 position of a 2,4-dihalopyridine precursor. The chlorine atom at C2 and the bromine at C4 are electron-withdrawing, increasing the acidity of the adjacent ring protons. The C3 proton is particularly activated by the adjacent C2-chloro and C4-bromo groups. Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures allows for regioselective deprotonation at C3, minimizing side reactions. The resulting pyridyl anion can then be quenched with an iodine source, such as molecular iodine (I₂), to install the third halogen.

Proposed Synthesis Workflow Diagram





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